[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenyl group and a tetrazole ring attached to a phenylmethanone moiety. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent under controlled conditions.
Substitution with Dimethylphenyl Group: The piperazine ring is then substituted with a 2,4-dimethylphenyl group using a Friedel-Crafts alkylation reaction.
Attachment of Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction involving an azide and a nitrile compound.
Formation of Phenylmethanone Moiety: The final step involves the attachment of the phenylmethanone group through a condensation reaction with an appropriate benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the PI3K-AKT or MAPK pathways, leading to various biological effects.
Comparison with Similar Compounds
[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: can be compared with similar compounds like:
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of piperazine, tetrazole, and phenylmethanone moieties in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24N6O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-[2-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C21H24N6O/c1-15-8-9-19(16(2)14-15)25-10-12-26(13-11-25)21(28)18-6-4-5-7-20(18)27-17(3)22-23-24-27/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
KNOKQTUAAVYPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3N4C(=NN=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.